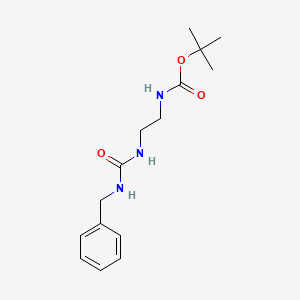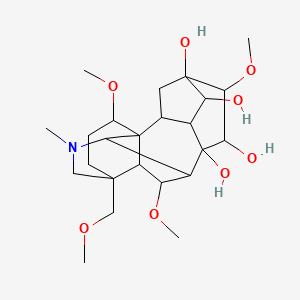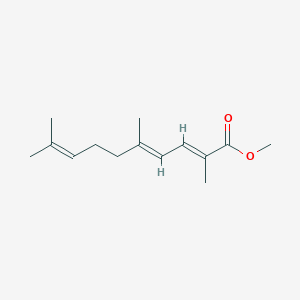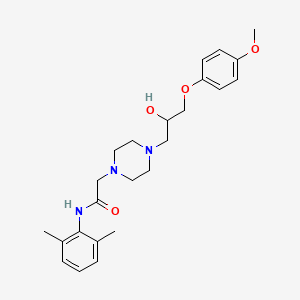![molecular formula C₉H₁₂N₂O₃S B1145533 N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide CAS No. 17485-44-8](/img/structure/B1145533.png)
N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide: is an organic compound with the molecular formula C9H12N2O3S It is characterized by the presence of a sulfamoyl group attached to a phenyl ring, which is further substituted with a methyl group and an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Aromatic Substitution: The synthesis of N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide typically begins with the aromatic substitution of a suitable phenyl derivative. For instance, 2-methyl-5-nitrophenylamine can be used as a starting material.
Sulfonation: The nitro group is then reduced to an amine, followed by sulfonation to introduce the sulfamoyl group.
Acetylation: Finally, the amine group is acetylated using acetic anhydride or acetyl chloride to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to its corresponding amine derivative under suitable conditions.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the acetamide moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenylacetamides.
Applications De Recherche Scientifique
Chemistry:
Catalysis: N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide can be used as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Antimicrobial Agents: The compound exhibits antimicrobial properties, making it a candidate for the development of new antibiotics.
Enzyme Inhibition: It has been studied for its potential to inhibit enzymes such as dihydrofolate reductase, which is a target for anticancer and antimicrobial therapies.
Industry:
Polymer Production: It can be used in the production of polymers with specific properties, such as enhanced thermal stability and resistance to degradation.
Mécanisme D'action
Molecular Targets and Pathways:
Enzyme Inhibition: N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide inhibits enzymes like dihydrofolate reductase by binding to the active site, preventing the enzyme from catalyzing its normal reaction.
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis, leading to cell lysis and death.
Comparaison Avec Des Composés Similaires
2-chloro-N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide: This compound has a similar structure but with a chlorine atom instead of a hydrogen atom at the acetamide group.
N-(2-methyl-5-sulfamoylphenyl)-2-(4-nitrophenyl)acetamide: This compound has an additional nitrophenyl group, which may alter its chemical and biological properties.
Uniqueness:
Structural Features: The presence of both a sulfamoyl group and an acetamide moiety in N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide provides unique reactivity and potential for diverse applications.
Biological Activity: Its ability to inhibit specific enzymes and exhibit antimicrobial properties distinguishes it from other similar compounds.
Propriétés
IUPAC Name |
N-(2-methyl-5-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-6-3-4-8(15(10,13)14)5-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12)(H2,10,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNCJNHFYBSIQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







